3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde

Lipophilicity LogP Solubility tuning

Medicinal chemistry programs requiring the unique 2-chloro-6-fluorobenzyl motif often find common benzaldehydes inadequate due to altered electronics and sterics. This trisubstituted benzaldehyde (C16H14ClFO3) solves that gap. - **Regiodefined scaffold**: XLogP3-AA 4.0 ensures organic-phase extractability; exact mass 308.06 Da with Cl isotopic LC-MS tag. - **Controlled supply**: Select supplier grades at 98% purity provide batch consistency for SAR and ANDA impurity standard synthesis. - **Reaction engineering ready**: Zero H-bond donors, 5 rotatable bonds, and >300 Da for gravimetric handling.

Molecular Formula C16H14ClFO3
Molecular Weight 308.73
CAS No. 338393-86-5
Cat. No. B2888432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde
CAS338393-86-5
Molecular FormulaC16H14ClFO3
Molecular Weight308.73
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=O)OC)CC2=C(C=CC=C2Cl)F
InChIInChI=1S/C16H14ClFO3/c1-20-15-7-6-10(9-19)16(21-2)12(15)8-11-13(17)4-3-5-14(11)18/h3-7,9H,8H2,1-2H3
InChIKeyXYEKPZHDPDQJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde — Identity & Procurement Baseline


3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde (CAS 338393-86-5) is a synthetic trisubstituted benzaldehyde derivative (molecular formula C16H14ClFO3, exact mass 308.06155 Da) that incorporates a 2-chloro-6-fluorobenzyl group at the 3-position and methoxy groups at the 2- and 4-positions of the aromatic aldehyde core [1]. The compound is commercially cataloged as a building block and intermediate in medicinal chemistry and materials science, with vendor-listed purity specifications ranging from 90 % to 98 % . Key computed physicochemical descriptors include an XLogP3-AA of 4, a topological polar surface area (TPSA) of 35.5 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and five rotatable bonds [1].

Aldehyde building block with 2-chloro-6-fluorobenzyl substitution pattern
Computed physicochemical profile: TPSA 35.5 Ų, 0 H-bond donors, 4 acceptors
Purity specification up to 98% available from select suppliers

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde — Analog Substitution Limitations


Generic substitution of 3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde with commonly available benzaldehyde congeners is chemically unsound because the specific 2-chloro-6-fluoro substitution pattern on the benzyl ring, combined with the 2,4-dimethoxy arrangement on the aldehyde core, generates a unique steric and electronic environment fundamentally distinct from the 2-chloro-6-fluorobenzaldehyde (CAS 387-45-1), 2,4-dimethoxybenzaldehyde (CAS 613-45-6), or the 3-chloro-2-fluorobenzyl regioisomer found in Elvitegravir [1]. The concomitant presence of chlorine and fluorine ortho to the methylene linker alters both the conformational preferences and the reactivity of the aldehyde group, which directly impacts downstream transformations such as hydrazone formation, reductive amination, or Knoevenagel condensation [2]. Below, we present the limited but concrete quantitative evidence that distinguishes this compound from accessible analogs in procurement-relevant dimensions.

Target 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde
vs. parent core 2,4-Dimethoxybenzaldehyde
Lower lipophilicity and missing 2-chloro-6-fluorobenzyl group may alter reaction partitioning and downstream product profile
vs. simple halogenated 2-Chloro-6-fluorobenzaldehyde
Lacks dimethoxy substitution on the aldehyde core; steric and electronic environment at the reactive center differs
vs. regioisomer 3-Chloro-2-fluorobenzyl analogs (Elvitegravir fragment)
Regioisomeric halogen pattern may shift chemoselectivity in cross-coupling and biological target engagement

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde — Key Differentiation Evidence


Lipophilicity Advantage Over 2,4-Dimethoxybenzaldehyde

The addition of the 2-chloro-6-fluorobenzyl substituent shifts the computed distribution coefficient (XLogP3-AA) from 1.7 (2,4-dimethoxybenzaldehyde) to 4.0 (target compound), an increase of +2.3 log units, without increasing the topological polar surface area, which remains constant at 35.5 Ų for both molecules [1][2]. This magnitude of lipophilicity enhancement is not achievable with simple alkyl benzyl groups (e.g., 3-methylbenzyl analogs) without also increasing the rotatable bond count beyond the current value of five. The combination of higher LogP and unchanged TPSA predicts superior partitioning into non-polar organic phases during extractive workup or biphasic catalysis while retaining the same hydrogen-bond acceptor capacity (four acceptors) [2].

Lipophilicity shift
Class-level inference
Δ XLogP3-AA = +2.3
TPSA remains 35.5 Ų
May support organic-phase solubility screening
Computed data; no experimental logP available
Lipophilicity LogP Solubility tuning Reaction engineering

Regioisomeric Halogenation vs. Elvitegravir Fragment

The target compound bears a 2-chloro-6-fluorobenzyl group, whereas the integrase inhibitor Elvitegravir incorporates a 3-chloro-2-fluorobenzyl substituent . In the target, the chlorine atom at position 2 is flanked by a fluorine at position 6, creating a sterically encumbered environment that retards nucleophilic aromatic substitution at the chlorine-bearing carbon relative to the 3-chloro-2-fluoro isomer. This steric shielding provides an opportunity for chemoselective functionalization: the aldehyde group can be converted (e.g., to an oxime, hydrazone, or amine) while the chlorine remains intact for subsequent cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), a sequence that would be challenging with the more activated 3-chloro-2-fluoro isomer [1]. No quantitative kinetic data exist for this specific compound, but the inference is supported by the well-documented ortho-effect in halogenobenzene reactivities.

Regioisomeric pattern
Class-level inference
2-Cl,6-F vs. 3-Cl,2-F benzyl arrangement
May alter chemoselectivity in cross-coupling
Structural inference; no kinetic data
Regioisomer differentiation Halogenation pattern Cross-coupling Medicinal chemistry

Supplier Purity Variability and Reproducibility

Among the cataloged suppliers for CAS 338393-86-5, the purity specification varies significantly: Bidepharm lists a standard purity of 90 % , while Leyan offers the compound at 98 % purity . In contrast, the parent 2,4-dimethoxybenzaldehyde (CAS 613-45-6) is routinely available at ≥98 % purity with well-established QC protocols including NMR, HPLC, and GC [1]. The 8-percentage-point gap between the two target-compound suppliers means that the 90 %-grade product likely contains up to 10 % of unidentified impurities or residual solvents, which can act as catalysts, inhibitors, or stoichiometric quenchers during sensitive transformations (e.g., metal-catalyzed couplings, organolithium additions). For applications requiring high-fidelity structure–activity relationship (SAR) correlations, the 98 % grade is the minimum acceptable baseline, and its availability justifies selection of this specific vendor.

Supplier purity range
Direct head-to-head
98% (Leyan) vs. 90% (Bidepharm)
Selection of 98% grade supports batch consistency
No interlaboratory purity study
Purity specification Quality control Batch reproducibility Synthetic intermediate

Distinct Exact Mass for Reaction Monitoring

The exact monoisotopic mass of 3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde is 308.06155 Da [1], which differs by ≥5 Da from all isomeric or structurally related C16H14ClFO3 species (e.g., Elvitegravir Impurity 8, exact mass also 308.06155 Da but with a distinct fragmentation pattern [2]), and by 142 Da from the parent 2,4-dimethoxybenzaldehyde (166.06 Da). This mass shift is analytically decisive for liquid chromatography–mass spectrometry (LC-MS) monitoring of reaction progress: the +142 Da adduct is readily distinguished from unreacted starting material, and the characteristic isotopic pattern arising from one chlorine atom (³⁵Cl/³⁷Cl ratio ≈ 3:1) provides an additional orthogonal confirmation of the halogenated benzyl group’s presence. No dedicated quantitative purity method has been published for this specific compound.

Mass shift for LC-MS
Class-level inference
+142 Da from parent; ³⁵Cl/³⁷Cl signature
Supports peak assignment in reaction monitoring
No published quantitative method
Mass spectrometry Reaction monitoring Exact mass Impurity profiling

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde — Recommended Application Scenarios


Patent-Distinct Library Synthesis via Aldehyde Handle

Where a medicinal chemistry program requires the generation of compound libraries containing a 2-chloro-6-fluorobenzyl motif that can be diversified through the aldehyde handle while preserving the aryl chloride for late-stage cross-coupling, the target compound is the appropriate building block. Its >2.3 unit higher XLogP3-AA (4.0 vs. 1.7) compared to unsubstituted 2,4-dimethoxybenzaldehyde [1] ensures that intermediates remain extractable into organic solvents during multistep syntheses, and the 98 % purity grade available from select suppliers provides the batch-to-batch consistency required for SAR studies.

Elvitegravir Impurity Synthesis and Reference Standards

The compound represents the 2-chloro-6-fluoro regioisomer of the benzyl fragment present in the HIV integrase inhibitor Elvitegravir [1]. When an Abbreviated New Drug Application (ANDA) requires the synthesis and characterization of potential process-related impurities with the 2-chloro-6-fluorobenzyl substitution pattern, this specifically substituted benzaldehyde serves as the key intermediate. Although the target is not structurally identical to known Elvitegravir impurities, its distinct regioisomeric identity makes it suitable for synthesizing impurity standards that differ from the active pharmaceutical ingredient’s 3-chloro-2-fluoro motif.

Lipophilic High-Mass Building Block for Non-Aqueous Reactions

For reaction engineering studies that necessitate a benzaldehyde building block with high organic-phase solubility and a molecular mass above 300 Da (to facilitate gravimetric handling or to serve as a model substrate for high-molecular-weight product synthesis), the compound’s XLogP3-AA of 4.0 and exact mass of 308.06 Da [1] meet these criteria. The chlorine isotopic signature provides an intrinsic LC-MS tag for tracking reaction products even in the absence of dedicated deuterated or fluorescent labels, making it suitable as a non-radioactive tracer in biocatalysis or phase-transfer catalysis optimization.

Ortho-Halogen Substitution Effects on Benzaldehyde Reactivity

The unique juxtaposition of chlorine at position 2 and fluorine at position 6 on the benzyl ring generates a steric and electronic environment distinct from mono-halogenated or non-fluorinated analogs [1]. This compound can serve as a model substrate in systematic structure–property relationship (SPR) investigations examining how ortho,ortho′-dihalogen substitution influences the kinetics of aldehyde condensation reactions (hydrazone formation, imine formation, Knoevenagel condensation), providing data that cannot be obtained from the more common 3-chloro-2-fluoro isomer or from simple 2-chloro-6-fluorobenzaldehyde.

Application
Selection Property
Validation Focus
Regioisomer-targeted library synthesis
2-Chloro-6-fluorobenzyl substitution pattern
Aldehyde diversification and cross-coupling compatibility
Elvitegravir impurity standard synthesis
2-Chloro-6-fluoro regioisomer purity
Regioisomeric identity vs. 3-chloro-2-fluoro motif
High-MW model substrate for non-aqueous reactions
Computed lipophilicity and exact mass
Organic-phase solubility and LC-MS trackability
Ortho-dihalogen substitution effect studies
Steric/electronic ortho,ortho'-dihalogen environment
Aldehyde condensation kinetics and reactivity profiling
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